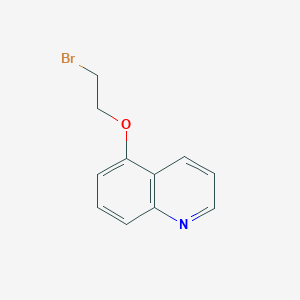
5-(2-Bromoethoxy)quinoline
Cat. No. B8581685
M. Wt: 252.11 g/mol
InChI Key: MDCJSWSODFGYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05112817
Procedure details


Following the same procedure as in Example 32-(a), reaction and treatment were carried out using 1.05 g of 5-hydroxyquinoline and 2.04 g of 1,2-dibromoethane to obtain 0.2 g of 5-(2-bromoethoxy)quinoline.


Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[Br:12][CH2:13][CH2:14]Br>>[Br:12][CH2:13][CH2:14][O:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.05 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C2C=CC=NC2=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
2.04 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCBr
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as in Example 32-(a), reaction and treatment
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCOC1=C2C=CC=NC2=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 11% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
